molecular formula C13H27NO4 B2432893 tert-Butyl 4,4-diethoxybutylcarbamate CAS No. 143646-48-4

tert-Butyl 4,4-diethoxybutylcarbamate

Cat. No.: B2432893
CAS No.: 143646-48-4
M. Wt: 261.362
InChI Key: YXAHNXAFHCYWIT-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-diethoxybutylcarbamate: is a chemical compound with the molecular formula C13H27NO4 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group.

Scientific Research Applications

tert-Butyl 4,4-diethoxybutylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of various amino acid derivatives and as a protecting group for amines in peptide synthesis.

    Organic Synthesis:

    Biochemistry: It is used in the synthesis of biotin intermediates and other biologically active compounds.

    Polymer Chemistry: It is used in the synthesis of nucleating agents for polypropylene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-diethoxybutylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-diethoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-diethoxybutylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, it can hydrolyze to form carbamic acid derivatives.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group or the 4,4-diethoxybutyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Hydrolysis Products: Carbamic acid derivatives.

    Substitution Products: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-diethoxybutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be removed, revealing the free amine for further reactions.

Comparison with Similar Compounds

  • Tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
  • Tert-butyl (4-ethynylphenyl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate

Uniqueness: tert-Butyl 4,4-diethoxybutylcarbamate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as a reagent in the preparation of complex molecules.

Properties

IUPAC Name

tert-butyl N-(4,4-diethoxybutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4/c1-6-16-11(17-7-2)9-8-10-14-12(15)18-13(3,4)5/h11H,6-10H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHNXAFHCYWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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